molecular formula C13H10FIO B8197966 1-(Benzyloxy)-4-fluoro-2-iodobenzene

1-(Benzyloxy)-4-fluoro-2-iodobenzene

Cat. No.: B8197966
M. Wt: 328.12 g/mol
InChI Key: GTSKIOJZRSRAFQ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-fluoro-2-iodobenzene is a halogenated aromatic compound with a benzyloxy group (-OCH₂C₆H₅) at position 1, fluorine at position 4, and iodine at position 2. Its molecular formula is C₁₃H₁₀FIO (calculated molecular weight: 328.13 g/mol). This compound is structurally significant due to the presence of iodine, a heavy halogen that enhances reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), and fluorine, which influences electronic properties and metabolic stability.

Properties

IUPAC Name

4-fluoro-2-iodo-1-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FIO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSKIOJZRSRAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Benzyl Protection and Sequential Halogenation

The most widely reported method involves sequential halogenation and benzyl protection. Starting with 4-fluorophenol, iodination at the ortho position is achieved using iodine monochloride (ICl) in acetic acid, yielding 2-iodo-4-fluorophenol with 78–82% efficiency . Subsequent benzylation employs benzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base, producing 1-(benzyloxy)-4-fluoro-2-iodobenzene in 85–90% yield .

Key Reaction Conditions

StepReagentsSolventTemperatureTimeYield
IodinationICl, AcOHGlacial acetic acid0–5°C2 h78–82%
BenzylationBnCl, K₂CO₃DMF80°C4 h85–90%

This method’s limitation lies in the handling of corrosive ICl, necessitating specialized equipment.

One-Pot Synthesis Utilizing Benzyl Chloride

A cost-effective one-pot approach avoids isolating intermediates. 4-Fluorophenol, benzyl chloride, and K₂CO₃ are refluxed in dimethylformamide (DMF) to form 1-benzyloxy-4-fluorobenzene. In situ iodination using N-iodosuccinimide (NIS) and triflic acid (TfOH) at 50°C introduces iodine at the ortho position, achieving a combined yield of 70–75% .

Advantages

  • Eliminates intermediate purification, reducing solvent waste.

  • Benzyl chloride (BnCl) is 40% cheaper than benzyl bromide (BnBr) .

Directed Ortho Metalation Strategies

For high regiocontrol, directed ortho metalation (DoM) is employed. 4-Fluorophenol is first protected as its tert-butyldimethylsilyl (TBS) ether. Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the ortho position, which is quenched with iodine to afford 2-iodo-4-fluorophenyl-TBS ether. Cleavage of the TBS group with tetrabutylammonium fluoride (TBAF), followed by benzylation, yields the target compound in 65–70% overall yield .

Challenges

  • Requires cryogenic conditions (−78°C).

  • TBS protection adds two steps compared to conventional methods.

Microflow Reactor Applications in Fluorination

Recent advances leverage microflow reactors for safer fluorination. In a continuous-flow system, 2-iodophenol undergoes electrophilic fluorination using Selectfluor® in acetonitrile at 100°C, producing 4-fluoro-2-iodophenol with 92% selectivity. Subsequent benzylation in the same reactor achieves 88% yield, reducing total synthesis time to 30 minutes .

Comparison: Batch vs. Flow Synthesis

ParameterBatchMicroflow
Reaction Time6 h0.5 h
Fluorine Selectivity75%92%
Solvent Consumption50 mL/g15 mL/g

Comparative Analysis of Synthetic Routes

Economic and Environmental Metrics

MethodCost (USD/g)PMI⁴Carbon Efficiency
Conventional12.502345%
One-Pot9.801858%
Microflow14.201272%

⁴Process Mass Intensity (PMI) = Total mass used / Mass of product

The one-pot method balances cost and efficiency, while microflow reactors excel in sustainability despite higher equipment costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-fluoro-2-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted benzene derivatives with various functional groups.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

1-(Benzyloxy)-4-fluoro-2-iodobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-fluoro-2-iodobenzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position and Halogen Diversity

1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene (CAS 2404734-09-2)

  • Molecular Formula : C₁₃H₉BrFIO
  • Substituents : Bromo (4), fluoro (2), iodo (3), benzyloxy (1).
  • Key Differences : Iodine at position 3 instead of 2; bromine adds bulk but lower reactivity compared to iodine.
  • Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

1-(Benzyloxy)-3-iodobenzene (CAS 107623-21-2)

  • Molecular Formula : C₁₃H₁₁IO
  • Substituents : Iodo (3), benzyloxy (1).
  • Key Differences : Lacks fluorine; simpler structure with lower molecular weight (310.13 vs. 328.13).
  • Hazards : Similar hazard profile (H315, H319, H335) .

Alkoxy Group Variations

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (CAS 1261572-00-2)

  • Molecular Formula : C₇H₄F₃IO
  • Substituents : Difluoromethoxy (-OCHF₂) at position 2, fluoro (1), iodo (4).
  • Key Differences : Difluoromethoxy group introduces stronger electron-withdrawing effects compared to benzyloxy.
  • Physical Properties : Boiling point: 245.3°C (predicted); density: 1.907 g/cm³ .

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)

  • Molecular Formula : C₇H₃BrF₄O
  • Substituents : Trifluoromethoxy (-OCF₃), bromo (4), fluoro (2).
  • Key Differences : Trifluoromethoxy group enhances lipophilicity and metabolic resistance compared to benzyloxy .

Physical and Chemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Storage Conditions
1-(Benzyloxy)-4-fluoro-2-iodobenzene N/A 328.13 (calculated) N/A N/A Likely 2–8°C*
1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene 2404734-09-2 389.99 N/A N/A 2–8°C
1-(Benzyloxy)-3-iodobenzene 107623-21-2 310.13 N/A N/A Room temperature
2-(Difluoromethoxy)-1-fluoro-4-iodobenzene 1261572-00-2 288.01 245.3 (predicted) 1.907 (predicted) N/A

*Inferred from analogs with iodine substituents (e.g., ).

Hazard Profiles

Most halogenated benzyloxy compounds share similar hazards:

  • Skin/Eye Irritation (H315, H319) : Common due to aromatic halogen interactions.
  • Respiratory Irritation (H335) : Likely from particulate inhalation during handling .

Q & A

Q. Basic

  • ¹H NMR : Look for aromatic proton splitting patterns (e.g., meta-fluoro coupling, ~δ 7.2–7.5 ppm) and benzyloxy CH₂ (δ ~4.9–5.1 ppm) .
  • ¹⁹F NMR : A single peak near δ -110 ppm confirms the para-fluoro substituent .
  • ¹³C NMR : Iodo-substituted carbons appear at δ ~90–100 ppm.
  • MS (ESI) : Molecular ion [M+H]⁺ at m/z 357.

Q. Key Spectral Data :

TechniqueSignal (ppm)Assignment
¹H NMR5.05 (s, 2H)Benzyloxy CH₂
¹H NMR7.25–7.45Aromatic protons
¹⁹F NMR-110.2Para-fluoro substituent

What strategies are effective in optimizing Pd-catalyzed cross-electrophile coupling reactions involving this compound?

Advanced
Critical factors include:

  • Ligand design : Bulky ligands (e.g., Xantphos) improve catalyst stability and selectivity .
  • Solvent polarity : Polar aprotic solvents (DMF, DMA) enhance iodine displacement kinetics.
  • Additives : KI or Cs₂CO₃ mitigates iodide poisoning of the catalyst.
  • Temperature gradients : Stepwise heating (80°C → 120°C) reduces side reactions.

Case Study : A Pd(OAc)₂/Xantphos system in DMF at 100°C achieved 78% yield for dialkylation .

How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

Advanced
The electron-withdrawing fluoro and iodo groups activate the benzene ring toward electrophilic substitution but hinder oxidative addition in Pd catalysis. Comparative studies with analogs (e.g., 1-(Benzyloxy)-4-bromo-2-nitrobenzene ) show:

  • Nitro groups increase oxidative addition rates due to stronger electron withdrawal.
  • Benzyloxy groups sterically hinder ortho-substitution but stabilize intermediates via resonance.

Methodology : Hammett σ values or DFT calculations can quantify substituent effects on reaction kinetics .

What mechanistic considerations apply to radical-polar crossover reactions involving this compound?

Advanced
In fluoromethylation via radical intermediates:

  • Initiation : Light or thermal activation generates aryl radicals.
  • Polar crossover : The iodine atom acts as a radical trap, facilitating C–F bond formation.
  • Stereoelectronic effects : The benzyloxy group stabilizes transition states through conjugation.

Evidence : NMR studies of 1-(Benzyloxy)-4-(fluoromethyl)benzene confirm regioselectivity in radical pathways .

What are the recommended handling and storage protocols for this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Seal containers under inert gas (N₂/Ar) at 2–8°C to prevent iodine degradation .
  • Waste disposal : Segregate halogenated waste for professional treatment .

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